molecular formula C11H14O3 B1355379 Methyl 2-ethyl-3-methoxybenzoate CAS No. 108593-43-7

Methyl 2-ethyl-3-methoxybenzoate

Cat. No.: B1355379
CAS No.: 108593-43-7
M. Wt: 194.23 g/mol
InChI Key: DJVXOULKAVLWCN-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-methoxybenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in essential oils and pheromones. This particular compound is characterized by its aromatic ring substituted with an ethyl group, a methoxy group, and a methyl ester group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-3-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-ethyl-3-methoxybenzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-ethyl-3-methoxybenzoic acid and methanol.

    Reduction: 2-ethyl-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-ethyl-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. The methoxy and ethyl groups on the aromatic ring can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Methyl 2-ethyl-3-methoxybenzoate can be compared with other esters such as methyl benzoate and methyl 2-methoxybenzoate. While all these compounds share the ester functional group, the presence of different substituents on the aromatic ring imparts unique properties to each compound. For instance:

    Methyl benzoate: Lacks the ethyl and methoxy groups, resulting in different chemical reactivity and applications.

    Methyl 2-methoxybenzoate: Similar to this compound but without the ethyl group, leading to variations in its physical and chemical properties.

Properties

IUPAC Name

methyl 2-ethyl-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVXOULKAVLWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550748
Record name Methyl 2-ethyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108593-43-7
Record name Methyl 2-ethyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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